2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine
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Overview
Description
2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a benzylsulfanyl group and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as amidines and β-diketones.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution reaction where a benzylthiol reacts with a suitable leaving group on the pyrimidine ring.
Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction, using a trifluoromethylphenylboronic acid or trifluoromethylphenyl halide as the coupling partner.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s unique structural features make it useful in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with active sites on enzymes, while the trifluoromethylphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine include other pyrimidine derivatives with different substituents. For example:
2-(Methylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine: This compound has a methylsulfanyl group instead of a benzylsulfanyl group, which may affect its reactivity and biological activity.
2-(Benzylsulfanyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine: This compound has the trifluoromethyl group in a different position on the phenyl ring, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2S/c19-18(20,21)16-8-4-7-14(9-16)15-10-22-17(23-11-15)24-12-13-5-2-1-3-6-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJUQLQMMRZJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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